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Compound of Interest

Compound Name:
2-Methoxy-5-nitrobenzenesulfonyl

chloride

CAS No.: 81118-92-5

Cat. No.: B1611547

Get Quote

Executive Summary: The "Tunable" Nosyl
Alternative
In the landscape of sulfonyl chlorides, 2-Methoxy-5-nitrobenzenesulfonyl chloride (MNSC)

occupies a strategic niche between the highly reactive 2- or 4-nitrobenzenesulfonyl chlorides

(Nosyl chlorides) and the more stable p-toluenesulfonyl chloride (TsCl).

While Nosyl groups are famed for their ability to activate amines for alkylation (via the

Fukuyama synthesis) and subsequent deprotection, they often suffer from excessive hydrolytic

instability or poor solubility profiles. The introduction of the 2-methoxy group in MNSC provides

two critical advantages:

Steric Modulation: The ortho-methoxy group provides steric shielding to the sulfur center,

slightly tempering the violent reactivity seen in ortho-nosyl chloride, thereby reducing

background hydrolysis during handling.
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Electronic Tuning: While the 5-nitro group maintains the electron-withdrawing character

required for sulfonamide activation (pKa lowering), the methoxy donor prevents the system

from becoming overly electron-deficient, improving solubility in moderately polar organic

solvents (DCM, THF).

Chemical Profile & Physical Properties
Identity:

IUPAC Name: 2-Methoxy-5-nitrobenzenesulfonyl chloride[1]

CAS Number: 81118-92-5[2][3]

Molecular Formula:

[4]

Molecular Weight: 251.64 g/mol [1][2]

Physical Benchmarks:

Property Value Experimental Notes

Appearance
Yellow to light orange
crystalline solid

Color deepens upon
prolonged air exposure
due to
hydrolysis/oxidation.

Melting Point 90 – 95 °C

Sharp melting range indicates

high purity; significantly lower

than p-Nosyl (mp 78°C) and

TsCl (mp 67°C), facilitating

solid handling.

Solubility
Soluble in DCM, THF, EtOAc,

Acetone

Rapidly hydrolyzes in

water/alcohols. Store under

inert gas (Ar/N2).
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| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive. Degrades to sulfonic acid

(hygroscopic solid). |

Spectroscopic Characterization Data
Reliable identification of MNSC and its derivatives relies on distinct spectral fingerprints arising

from the 1,2,4-substitution pattern.

A. Nuclear Magnetic Resonance ( H NMR)
The aromatic region displays a characteristic AMX spin system (or ABX depending on field

strength).

Diagnostic Shifts (CDCl

, 400 MHz):

8.70 – 8.65 ppm (d, J = 2.5 Hz, 1H, H-6): The most deshielded proton. It sits ortho to the
sulfonyl group and ortho to the nitro group. This doublet is the primary identifier.

8.45 – 8.40 ppm (dd, J = 9.0, 2.5 Hz, 1H, H-4):Para to the sulfonyl group. Shows large ortho
coupling to H-3 and small meta coupling to H-6.

7.20 – 7.15 ppm (d, J = 9.0 Hz, 1H, H-3): The most shielded aromatic proton, located ortho
to the electron-donating methoxy group.

4.10 ppm (s, 3H, -OCH

): Distinct singlet. A shift >4.0 ppm confirms the methoxy is attached to an electron-deficient
ring.

B. Infrared Spectroscopy (FT-IR)
Sulfonyl Chloride: Strong bands at 1375 cm

(asymmetric SO

stretch) and 1170 cm

(symmetric SO
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stretch).

Nitro Group: Distinct peaks at 1530 cm

(asymmetric NO

) and 1350 cm

(symmetric NO

).

C-H Stretch: Weak aromatic stretches >3000 cm

; Aliphatic methyl stretch ~2950 cm

.

C. Mass Spectrometry (LC-MS)
Ionization: ESI (Positive/Negative) or APCI.

Parent Ion: MNSC itself is often unstable in LC-MS sources (hydrolyzes to sulfonic acid).

Observed: [M-Cl+OH-H]

= 232 m/z (Sulfonic acid peak in negative mode).

Derivatives (Sulfonamides): Show strong [M+H]

and [M-H]

(very stable).

Isotope Pattern: The presence of Chlorine in the starting material yields a characteristic 3:1

ratio for M and M+2 peaks (m/z 251 and 253).

Performance Comparison: MNSC vs. Alternatives
The following table contrasts MNSC with standard sulfonyl chlorides in the context of amine

protection/activation.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611547?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature

MNSC (2-OMe,

5-NO

)

p-Nosyl (4-NO

)
TsCl (4-Me) Commentary

Reactivity

(Aminolysis)
High Very High Moderate

MNSC reacts

rapidly but with

less exotherm

than p-Nosyl due

to steric

hindrance at the

sulfur.

Hydrolytic

Stability
Moderate Low High

The 2-OMe

group shields the

sulfur, providing

a wider window

for handling in

humid air

compared to p-

Nosyl.

Deprotection

Ease

Thiol/Base

Cleavable

Thiol/Base

Cleavable

Acid/Reductive

(Difficult)

Like Nosyl,

MNSC

derivatives can

be cleaved via

Fukuyama

conditions

(PhSH/K

CO

), but the

reaction is often

cleaner due to

better solubility.

Crystallinity Excellent Good Excellent MNSC

derivatives often

crystallize more
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readily than p-

Nosyl derivatives

due to the dipole

of the methoxy

group.

Selectivity 1° > 2° Amines Non-selective 1° > 2° Amines

MNSC shows

improved

selectivity for

primary amines

over secondary

amines

compared to p-

Nosyl.

Experimental Protocols
Protocol A: General Synthesis of MNSC Sulfonamides
Use this protocol to derivatize amines for characterization or protection.

Reagents:

Amine substrate (1.0 equiv)[5][6]

MNSC (1.1 – 1.2 equiv)

Triethylamine (TEA) or Pyridine (1.5 – 2.0 equiv)

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Workflow:

Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom

flask under Nitrogen.

Base Addition: Add TEA (1.5 mmol, 210 µL). Cool the mixture to 0 °C using an ice bath.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.researchgate.net/publication/237846233_Benzenesulfonyl_chloride_with_primary_and_secondary_amines_in_aqueous_media_Unexpected_high_conversions_to_sulfonamides_at_high_pH
https://www.shaalaa.com/question-bank-solutions/on-reaction-benzene-sulphonyl-chloride-primary-amine-yields-product-soluble-alkali-whereas-secondary-amine-yields-product-insoluble-alkali_70934
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611547?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Addition: Add MNSC (1.1 mmol, 277 mg) portion-wise (solid) or dropwise (if

dissolved in minimal DCM) over 5 minutes.

Note: The solution typically turns bright yellow.

Reaction: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and stir for 2–4

hours. Monitor by TLC (Hexane/EtOAc 1:1).

Workup: Dilute with DCM (20 mL). Wash sequentially with:

1M HCl (2 x 10 mL) – Removes excess amine/pyridine.

Sat. NaHCO

(2 x 10 mL) – Removes sulfonic acid byproducts.

Brine (1 x 10 mL).

Isolation: Dry organic layer over Na

SO

, filter, and concentrate in vacuo.

Purification: Recrystallize from EtOH or purify via silica flash chromatography.

Protocol B: HPLC Purity Analysis
Method suitable for MNSC and its stable derivatives.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic) and 300 nm (nitro/sulfonyl absorption).
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Gradient:

0–2 min: 10% B

2–15 min: 10%

90% B

15–20 min: 90% B

Visualizations & Logic Maps
Figure 1: Reactivity & Application Workflow
This diagram illustrates the decision logic for selecting MNSC and the synthetic pathway for its

application.
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Target: Amine Protection/Derivatization

Requirement Analysis:
Need mild cleavage?

Need high crystallinity?

Standard Route:
Use Tosyl Chloride (TsCl)

(Hard to remove)

No (Permeant)

Activated Route:
Use p-Nosyl Chloride

(High reactivity, unstable)

Yes (High Activity)

Optimized Route:
Use MNSC (2-OMe-5-NO2)

(Balanced reactivity, Tunable)

Yes (High Solubility/Stability)

Reaction:
Amine + MNSC + Base (DCM, 0°C)

Sulfonamide Product
(Stable, Yellow Solid)

Deprotection (Optional):
PhSH, K2CO3, DMF

If Protection

Click to download full resolution via product page

Caption: Figure 1. Decision matrix and synthetic workflow for utilizing MNSC in amine

derivatization.

Figure 2: Mechanistic Comparison (Steric/Electronic)
Visualizing why MNSC differs from p-Nosyl.
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p-Nosyl Chloride

MNSC (2-OMe-5-NO2)

4-NO2-Ph-SO2Cl
(Highly Electrophilic)

Nucleophile Attack
(Fast, Unhindered)

Side Reaction:
Rapid Hydrolysis

2-OMe-5-NO2-Ph-SO2Cl
(Modulated Electrophile)

2-OMe Effect:
1. Steric Shielding of S

2. Solubility Boost
Nucleophile Attack

(Controlled, Selective)

Side Reaction:
Slowed Hydrolysis

Click to download full resolution via product page

Caption: Figure 2. Mechanistic impact of the 2-methoxy substituent on sulfonyl chloride

reactivity and stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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